Fosetyl

Vue d'ensemble

Description

Fosetyl is a systemic fungicide widely used in agriculture to control a variety of plant pathogens. It is particularly effective against oomycete fungi, such as those causing root and crown rots. This compound is known for its ability to be absorbed by plants and translocated to various parts, providing protection against fungal infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fosetyl can be synthesized through the reaction of diethyl phosphite with ethylene oxide, followed by hydrolysis. The reaction conditions typically involve:

- The intermediate is then hydrolyzed under acidic conditions to yield this compound.

Diethyl phosphite: and are reacted in the presence of a base, such as sodium hydroxide, to form diethyl 2-hydroxyethylphosphonate.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pressures. The product is then purified through crystallization or distillation to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fosetyl undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to phosphonic acid and ethanol.

Oxidation: Under oxidative conditions, this compound can be converted to phosphonic acid.

Substitution: this compound can participate in substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

Phosphonic acid: A common product formed from the hydrolysis and oxidation of this compound.

Ethanol: Produced during the hydrolysis of this compound.

Applications De Recherche Scientifique

Fosetyl has a wide range of applications in scientific research, including:

Agriculture: Used as a fungicide to protect crops from fungal infections.

Biology: Studied for its effects on plant physiology and defense mechanisms.

Medicine: Investigated for its potential use in treating fungal infections in humans.

Industry: Used in the formulation of various agricultural products and as a precursor for other chemical compounds.

Mécanisme D'action

Fosetyl works by inhibiting the development of fungal spores and mycelium. It is absorbed by the plant and translocated to various parts, where it interferes with the pathogen’s ability to penetrate and infect the plant tissues. This compound also enhances the plant’s natural defense mechanisms, making it more resistant to fungal infections.

Comparaison Avec Des Composés Similaires

Fosetyl is often compared with other systemic fungicides such as:

Phosphonic acid: A breakdown product of this compound with similar fungicidal properties.

Glyphosate: Another organophosphorus compound used as a herbicide.

Glufosinate: A broad-spectrum herbicide with different modes of action.

Uniqueness

This compound is unique in its dual mode of action, providing both direct fungicidal activity and enhancing the plant’s natural defenses. This makes it particularly effective in controlling a wide range of fungal pathogens.

Activité Biologique

Fosetyl, particularly in its aluminum salt form (this compound-Al), is a systemic fungicide widely used in agriculture for its effectiveness against various plant pathogens. This article provides a detailed overview of the biological activity of this compound, including its antifungal properties, mechanisms of action, and relevant case studies.

This compound functions primarily as a fungicide by inhibiting the growth of pathogenic fungi. It achieves this through several mechanisms:

- Inhibition of Spore Germination : this compound competes with phosphate, acting as an allosteric regulator for enzymes involved in fungal metabolism, thereby inhibiting spore germination and mycelial growth .

- Systemic Uptake : It is rapidly absorbed through plant leaves and roots, allowing for both acropetal (upward) and basipetal (downward) translocation within the plant .

- Antimicrobial Activity : Research has shown that this compound exhibits antibacterial properties against certain plant pathogenic bacteria, enhancing its utility in crop protection .

Antifungal Efficacy

This compound has demonstrated significant antifungal activity against various species of the genus Phytophthora, which are known to cause severe agricultural losses. Key findings from research studies include:

- In Vitro Studies : In a controlled environment with low phosphate levels, this compound showed high efficacy against Phytophthora cinnamomi, requiring only 0.05 meq of phosphorous acid (equivalent to 4 µg/ml) for effective inhibition .

- Field Trials : Field applications of this compound-Al at concentrations ranging from 1.0 g/L to 1.5 g/L have been shown to control root rot in crops like avocado, indicating its practical effectiveness in agricultural settings .

Study 1: Efficacy Against Downy Mildew

A study conducted on grapevines demonstrated that foliar applications of this compound-Al significantly reduced the incidence of downy mildew caused by Plasmopara viticola. The treatment resulted in a reduction of disease severity by over 70% compared to untreated controls .

Study 2: Impact on Citrus Crops

In citrus crops, repeated applications of this compound-Al were found to enhance resistance against Phytophthora infections. The study indicated that treated plants exhibited fewer symptoms and higher yields compared to those treated with conventional fungicides .

Toxicological Assessment

While this compound is effective as a fungicide, its safety profile is also important:

- Acute Toxicity : The acute toxicity levels (LD50) for this compound vary depending on the formulation but generally indicate moderate hazard potential. For instance, oral LD50 values range from 500 to 2000 mg/kg for different formulations, classifying it as moderately hazardous .

- Chronic Effects : Long-term exposure studies suggest potential risks associated with repeated applications, including possible impacts on human health and the environment. However, comprehensive risk assessments are ongoing to better understand these implications .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Active Ingredient | This compound-Al (this compound aluminum) |

| Mechanism of Action | Inhibits spore germination; systemic uptake |

| Target Pathogens | Phytophthora, Pythium, downy mildew fungi |

| Efficacy (in vitro) | EC50 values as low as 4 µg/ml for P. cinnamomi |

| Field Application Rate | 1.0 - 1.5 g/L |

| Acute Toxicity (LD50) | 500 - 2000 mg/kg |

Propriétés

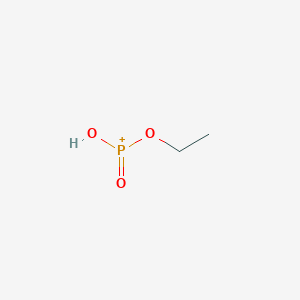

IUPAC Name |

ethoxy-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O3P/c1-2-5-6(3)4/h2H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGGJHBMLMRFJ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057990 | |

| Record name | Fosetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15845-66-6 | |

| Record name | Fosetyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUL337Z2KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.